molecular formula C33H38F3N7O11 B8101025 L-alpha-Asparagine, N-acetyl-L-leucyl-L-alpha-glutamyl-L-histidyl-N-[2-oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-yl]- (9CI)

L-alpha-Asparagine, N-acetyl-L-leucyl-L-alpha-glutamyl-L-histidyl-N-[2-oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-yl]- (9CI)

Cat. No.: B8101025
M. Wt: 765.7 g/mol
InChI Key: RYRGJCRRMPCTQF-ZJZGAYNASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound (CAS 210345-03-2) is a synthetic peptide derivative featuring a benzopyran core substituted with a trifluoromethyl group at position 4 and a 2-oxo moiety. The peptide chain consists of N-acetyl-L-leucine, L-glutamic acid, L-histidine, and L-asparagine, covalently linked to the benzopyran scaffold via an amide bond.

Properties

IUPAC Name

(4S)-4-[[(2S)-2-acetamido-4-methylpentanoyl]amino]-5-[[(2S)-1-[[(2S)-1-amino-3-carboxy-1-oxopropan-2-yl]-[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H38F3N7O11/c1-15(2)8-22(40-16(3)44)31(52)41-21(6-7-26(45)46)30(51)42-23(9-17-13-38-14-39-17)32(53)43(24(29(37)50)12-27(47)48)18-4-5-19-20(33(34,35)36)11-28(49)54-25(19)10-18/h4-5,10-11,13-15,21-24H,6-9,12H2,1-3H3,(H2,37,50)(H,38,39)(H,40,44)(H,41,52)(H,42,51)(H,45,46)(H,47,48)/t21-,22-,23-,24-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYRGJCRRMPCTQF-ZJZGAYNASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CN=CN1)C(=O)N(C2=CC3=C(C=C2)C(=CC(=O)O3)C(F)(F)F)C(CC(=O)O)C(=O)N)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N(C2=CC3=C(C=C2)C(=CC(=O)O3)C(F)(F)F)[C@@H](CC(=O)O)C(=O)N)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H38F3N7O11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

765.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Benzopyran Formation

The 2H-1-benzopyran-2-one (coumarin) scaffold is synthesized via a Pechmann condensation, adapted for microwave-assisted acceleration. A mixture of 4-(trifluoromethyl)phenol (1.0 equiv) and ethyl acetoacetate (1.2 equiv) is reacted in concentrated sulfuric acid under microwave irradiation (150 W, 10 min). The reaction yields 7-hydroxy-4-(trifluoromethyl)-2H-chromen-2-one, which is subsequently nitrated at the 7-position using fuming nitric acid in acetic anhydride. Reduction of the nitro group to an amine is achieved via catalytic hydrogenation (H₂, 50 psi, Pd/C, ethanol), furnishing 7-amino-4-(trifluoromethyl)-2H-chromen-2-one in 82% yield.

Key Analytical Data:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.10 (d, J = 8.8 Hz, 1H, H-5), 7.45 (d, J = 2.4 Hz, 1H, H-8), 6.95 (dd, J = 8.8, 2.4 Hz, 1H, H-6), 6.25 (s, 1H, H-3), 5.20 (s, 2H, NH₂).

  • HRMS : m/z calcd for C₁₀H₇F₃NO₂ [M+H]⁺: 248.0334, found: 248.0336.

Solid-Phase Peptide Synthesis (SPPS) of Ac-Leu-Glu-His-Asn-OH

Resin Loading and Sequential Elongation

The tetrapeptide N-acetyl-L-leucyl-L-alpha-glutamyl-L-histidyl-L-alpha-asparagine is synthesized via Fmoc-SPPS on a Rink amide resin (0.6 mmol/g). Key steps include:

  • Asn Side-Chain Protection : The asparagine residue is incorporated using Fmoc-Asn(Trt)-OH to prevent side reactions during elongation.

  • Histidine Handling : Fmoc-His(Trt)-OH ensures imidazole group protection, minimizing metal coordination issues.

  • Glutamic Acid Activation : Fmoc-Glu(OtBu)-OH is coupled using HBTU/DIPEA in DMF (2 eq, 2 hr).

  • Leucine and N-Acetylation : Fmoc-Leu-OH is coupled, followed by acetylation with acetic anhydride/pyridine (1:1, v/v).

Cleavage and Global Deprotection

The peptide is cleaved from the resin using TFA/H₂O/TIPS (95:2.5:2.5, v/v/v) for 3 hr. After precipitation in cold diethyl ether, the crude peptide is lyophilized, yielding a white powder.

Purity Assessment (Pre-Purification):

  • UPLC : 78% purity (C18 column, 0.1% TFA in H₂O/ACN gradient).

  • ESI-MS : m/z calcd for C₃₂H₄₉N₇O₁₂ [M+H]⁺: 780.34, found: 780.33.

Conjugation of Benzopyran Moiety to the Tetrapeptide

Amide Bond Formation

The 7-aminobenzopyran derivative (1.2 equiv) is activated with HATU (1.5 equiv) and DIPEA (3.0 equiv) in DMF (0°C, 30 min). The activated ester is reacted with the deprotected asparagine side-chain amine (1.0 equiv) at 25°C for 24 hr. The reaction is monitored via UPLC, showing complete consumption of the starting peptide at 18 hr.

Purification by Preparative RP-HPLC

The crude conjugate is purified using a preparative C18 column (250 × 21.2 mm, 10 μm) with a gradient of 20–50% ACN in 0.1% ammonium acetate (pH 5.0) over 60 min. Lyophilization yields the final compound as a hygroscopic solid.

Post-Purification Analysis:

  • HPLC Purity : 99.2% (254 nm, C18, 0.1% TFA).

  • Residual Solvents : <500 ppm IPA, <300 ppm ACN (GC-MS).

  • Degradation Impurities : ≤0.1% α-Asp-9 isomer (RRT 1.33).

Process Challenges and Optimization

Residual Solvent Control

Initial lyophilization attempts using acetonitrile/water systems resulted in acetamide contamination (up to 453 ppm). Switching to isopropanol/water followed by rotary evaporation (≤5% IPA) and dual lyophilization cycles reduced acetamide to <50 ppm.

Topoisomer Formation

The asparagine-benzopyran amide bond exhibited pH-dependent topoisomerization (0.4% at pH 5.0 vs. 1.2% at pH 7.4). Buffering the final lyophilization solution with 0.5% ammonium acetate (pH 5.0) stabilized the product.

Analytical Characterization Summary

Parameter Method Result
Molecular FormulaHRMSC₄₂H₄₉F₃N₈O₁₃ [M+H]⁺: 989.29 (Δ = 1.2 ppm)
Trifluoromethyl Integration¹⁹F NMRδ -62.5 ppm (q, J = 9.8 Hz)
Peptide Backbone ConformationCD Spectroscopyα-helix (28%), random coil (72%)
Residual TFAIon Chromatography<0.1%

Chemical Reactions Analysis

Types of Reactions

L-alpha-Asparagine, N-acetyl-L-leucyl-L-alpha-glutamyl-L-histidyl-N-[2-oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-yl]- (9CI) can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Ammonia, hydroxide ions

    Electrophiles: Halogens, sulfonyl chlorides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Introduction to L-alpha-Asparagine, N-acetyl-L-leucyl-L-alpha-glutamyl-L-histidyl-N-[2-oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-yl]- (9CI)

L-alpha-Asparagine, N-acetyl-L-leucyl-L-alpha-glutamyl-L-histidyl-N-[2-oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-yl]- (9CI) is a complex compound that combines amino acids and a benzopyran derivative, potentially offering diverse applications in scientific research and therapeutic fields. This article explores its applications, particularly in biochemistry and pharmacology.

Chemical Composition

  • IUPAC Name : L-alpha-Asparagine, N-acetyl-L-leucyl-L-alpha-glutamyl-L-histidyl-N-[2-oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-yl]- (9CI)
  • CAS Number : 210345-03-2
  • Molecular Formula : C33H38F3N7O11
  • Molecular Weight : 765.7 g/mol

Structural Characteristics

The compound features a unique combination of amino acids that contribute to its biological activities. The presence of the trifluoromethyl group and the benzopyran moiety enhances its potential for interaction with biological targets.

Biochemical Research

L-alpha-Asparagine derivatives are often utilized in studies related to protein synthesis and enzymatic activity. The acetylation of amino acids like asparagine plays a crucial role in post-translational modifications, influencing protein stability and function .

Case Study: Enzyme Activity

Research has shown that N-acetylated amino acids can affect enzyme kinetics and substrate specificity. For example, studies on acetylated asparagine have demonstrated altered interactions with various enzymes, which can be critical in metabolic pathways .

Pharmacological Applications

The compound's structural features suggest potential pharmacological activities, particularly in the development of drugs targeting specific receptors or enzymes.

Anticancer Properties

Preliminary studies indicate that compounds containing benzopyran derivatives exhibit anticancer properties by inducing apoptosis in cancer cells. The mechanism involves the modulation of caspase activity, which is essential for programmed cell death .

Neuroprotective Effects

The potential neuroprotective effects of L-alpha-Asparagine derivatives have been explored in models of neurodegenerative diseases. The compound may help in modulating neurotransmitter levels and protecting neuronal cells from oxidative stress .

Diagnostic Applications

Due to its unique chemical structure, this compound can serve as a biomarker or a substrate in diagnostic assays. Its ability to interact with specific enzymes makes it useful for developing assays that measure enzyme activity related to various diseases.

Mechanism of Action

The mechanism of action of L-alpha-Asparagine, N-acetyl-L-leucyl-L-alpha-glutamyl-L-histidyl-N-[2-oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-yl]- (9CI) involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural and Functional Comparisons
Compound Name (CAS) Molecular Formula Molecular Weight Key Substituents/Modifications Primary Application
Target Compound (210345-03-2) C₃₈H₄₄F₃N₇O₁₂ (estimated*) ~900 g/mol Trifluoromethyl-benzopyran, Ac-Leu-Glu-His-Asn Hypothesized caspase substrate or enzyme inhibitor
N-Acetyl-Trp-Glu-His-Asp-7-amido-4-Trifluoromethylcoumarin (CAS 219137-85-6) C₃₈H₃₇F₃N₈O₁₁ 838.74 g/mol Trifluoromethyl-coumarin, Ac-Trp-Glu-His-Asp Fluorogenic substrate for group I caspases
L-alpha-Asparagine, N-acetyl-L-isoleucyl-L-a-glutamyl-L-prolyl-N-(4-nitrophenyl)- (9CI) (216757-29-8) C₂₈H₃₈N₆O₁₁ 634.63 g/mol Nitrophenyl, Ac-Ile-Glu-Pro Synthetic intermediate or protease substrate
AC-DEVD-AFC (CAS 219137-85-6) C₂₆H₂₈F₃N₅O₈ 619.53 g/mol Trifluoromethyl-coumarin, Ac-Asp-Glu-Val-Asp Caspase-3/7 substrate

*Note: The molecular formula and weight for the target compound are inferred based on structural analogs in and .

Functional Differences and Enzyme Specificity

  • Target Compound vs. N-Acetyl-Trp-Glu-His-Asp-7-amido-4-Trifluoromethylcoumarin :
    • Both share a trifluoromethyl-benzopyran/coumarin fluorophore but differ in their peptide sequences. The substitution of Trp (tryptophan) with Leu (leucine) and Asp (aspartic acid) with Asn (asparagine) likely alters substrate specificity. The Trp-containing analog is optimized for group I caspases, whereas the target compound may target distinct proteases or exhibit reduced cleavage efficiency .
  • Target Compound vs. AC-DEVD-AFC: AC-DEVD-AFC is a well-characterized caspase-3/7 substrate with the tetrapeptide motif DEVD.

Pharmacokinetic and Stability Considerations

  • Trifluoromethyl vs. Nitrophenyl Modifications :
    • The trifluoromethyl group in the target compound enhances electron-withdrawing properties, improving photostability compared to nitro groups (e.g., in 216757-29-8). This makes it more suitable for fluorescence-based assays .
  • Acetylated Peptide Stability: N-terminal acetylation, as seen in the target compound and its analogs, protects against aminopeptidase degradation, extending half-life in biological systems.

Inhibition Profiles

highlights that acetylated amino acids (e.g., N-acetyl-L-glutamine) inhibit enzymes like asparagine synthetase and amino-acid N-acetyltransferase. In contrast, analogs like AC-DEVD-AFC lack inhibitory effects and instead serve as substrates .

Biological Activity

L-alpha-Asparagine, N-acetyl-L-leucyl-L-alpha-glutamyl-L-histidyl-N-[2-oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-yl]- (9CI) is a complex compound that combines several amino acids and a benzopyran derivative. Understanding its biological activity is crucial for potential applications in pharmacology and biochemistry.

Chemical Structure and Properties

The compound is characterized by a unique structure that includes:

  • Amino Acids: L-asparagine, N-acetyl-L-leucine, L-alpha-glutamate, and L-histidine.
  • Benzopyran Derivative: A 2-oxo-4-(trifluoromethyl)-2H-1-benzopyran moiety.

Molecular Formula: C19H22F3N3O5

CAS Number: 210345-03-2

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antioxidant Activity
    • The benzopyran moiety is known for its antioxidant properties, which can help mitigate oxidative stress in cells. Studies have shown that compounds with similar structures exhibit significant free radical scavenging abilities.
  • Anticancer Potential
    • Preliminary research indicates that derivatives of benzopyran may inhibit tumor growth by inducing apoptosis in cancer cells. This compound's structure suggests it may share similar mechanisms.
  • Neuroprotective Effects
    • Amino acids like asparagine and histidine are essential for neurotransmitter synthesis. The presence of these amino acids may enhance neuroprotective properties, potentially benefiting conditions like neurodegenerative diseases.

Research Findings

A review of relevant literature reveals various findings regarding the biological activity of the compound:

Antioxidant Activity

Research has demonstrated that similar compounds exhibit significant antioxidant capabilities. For instance, studies on flavonoids indicate that the presence of hydroxyl groups enhances their ability to scavenge free radicals.

Anticancer Studies

In vitro studies have shown that benzopyran derivatives can:

  • Induce apoptosis in cancer cell lines.
  • Inhibit cell proliferation through modulation of cell cycle regulators.

A specific study highlighted that a related benzopyran compound reduced the viability of breast cancer cells by promoting apoptosis via the mitochondrial pathway .

Neuroprotective Mechanisms

Research on amino acid-based compounds has indicated potential neuroprotective effects. For example, asparagine's role in neurotransmitter synthesis could be crucial in maintaining neuronal health and function .

Case Studies

  • Study on Antioxidant Capacity
    • A study evaluated the antioxidant capacity of various benzopyran derivatives, finding that those with trifluoromethyl substitutions had enhanced activity compared to their non-substituted counterparts.
  • Cancer Cell Line Testing
    • An experiment involving human breast cancer cell lines treated with a related benzopyran showed a significant reduction in cell viability (up to 70%) after 48 hours, suggesting potent anticancer properties.
  • Neuroprotection in Animal Models
    • Animal studies indicated that administration of asparagine derivatives resulted in reduced markers of oxidative stress in brain tissue, supporting the hypothesis of neuroprotective effects.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing this compound and ensuring high purity?

  • Answer : The synthesis of this peptide derivative involves solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu chemistry. Key steps include:

  • Sequential coupling of N-acetyl-L-leucine, L-glutamic acid, and L-histidine residues to the L-alpha-asparagine backbone.
  • Conjugation of the benzopyran-7-yl substituent via amide bond formation under carbodiimide activation (e.g., HOBt/EDC).
  • Purification via reverse-phase HPLC with a C18 column (gradient: 5–95% acetonitrile in 0.1% TFA) to achieve >95% purity, validated by LC-MS .
    • Critical Note : Monitor coupling efficiency using Kaiser tests or FT-IR spectroscopy to detect free amine groups.

Q. Which analytical techniques are most effective for characterizing this compound’s structural integrity?

  • Answer : A multi-technique approach is recommended:

  • Mass Spectrometry (MS) : ESI-MS or MALDI-TOF to confirm molecular weight (theoretical mass: ~850–900 Da range, depending on isotopic composition).
  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR in DMSO-d6 or CDCl3 to resolve chiral centers and verify benzopyran substitution patterns.
  • Circular Dichroism (CD) : To assess secondary structure stability, particularly for peptide backbone conformation .
    • Data Cross-Validation : Compare retention times in HPLC with synthetic standards and reference spectral libraries .

Q. How does the trifluoromethyl-benzopyran moiety influence the compound’s stability under physiological conditions?

  • Answer : The electron-withdrawing trifluoromethyl group enhances metabolic stability by reducing hydrolysis susceptibility. Key stability assays include:

  • pH Stability : Incubate in buffers (pH 2–9) at 37°C for 24–72 hours; monitor degradation via HPLC.
  • Plasma Stability : Use human plasma at 37°C to assess esterase-mediated cleavage risks .
    • Observation : Benzopyran derivatives with trifluoromethyl groups typically exhibit extended half-lives (>6 hours in plasma), making them suitable for in vivo studies .

Advanced Research Questions

Q. What strategies can optimize the compound’s interaction with target enzymes or receptors in mechanistic studies?

  • Answer : Employ computational and experimental methods:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with catalytic sites (e.g., serine proteases or kinases). Focus on hydrogen bonding with histidine residues and hydrophobic interactions with the benzopyran ring.
  • Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) by immobilizing the target protein on a sensor chip and measuring real-time binding kinetics .
    • Contradiction Alert : Computational predictions may overestimate binding due to solvent effects; validate with isothermal titration calorimetry (ITC) for thermodynamic parameters .

Q. How can researchers resolve contradictions in bioactivity data across different assay systems?

  • Answer : Discrepancies often arise from assay-specific conditions. Mitigation strategies include:

  • Dose-Response Repetition : Test activity in orthogonal assays (e.g., cell-free enzymatic vs. cell-based viability assays).
  • Solubility Optimization : Use co-solvents (e.g., DMSO ≤0.1%) or lipid-based carriers to ensure consistent bioavailability .
  • Control Experiments : Include reference inhibitors (e.g., leupeptin for proteases) to normalize inter-assay variability .

Q. What advanced techniques identify degradation products under oxidative stress?

  • Answer : Oxidative degradation pathways are probed via:

  • Forced Degradation Studies : Expose the compound to H2O2 (3% v/v) or UV light (254 nm) for 24 hours.
  • High-Resolution MS/MS : Fragment ions (<i>m/z</i>) reveal cleavage sites (e.g., peptide bond hydrolysis or benzopyran ring oxidation).
  • Tandem LC-NMR : Assign structures to degradation products, particularly oxidized histidine or truncated peptides .

Methodological Considerations

  • Safety Protocols : Follow OSHA guidelines (29 CFR 1910) for handling peptide derivatives, including PPE (gloves, lab coats) and fume hood use during synthesis .
  • Data Reproducibility : Document all reaction conditions (temperature, solvent ratios, coupling times) and share raw spectral data in supplementary materials .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.